molecular formula C16H15NO4 B586684 rac 1-Hydroxy Ketorolac Methyl Ester-d3 CAS No. 1794752-29-6

rac 1-Hydroxy Ketorolac Methyl Ester-d3

Cat. No.: B586684
CAS No.: 1794752-29-6
M. Wt: 288.317
InChI Key: BVOPXASBFYEPRL-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 1-Hydroxy Ketorolac Methyl Ester-d3 (CAS: 1794752-29-6) is a deuterated isotopologue of the racemic 1-hydroxy metabolite of ketorolac methyl ester. Its molecular formula is C₁₆H₁₂D₃NO₄, with a molecular weight of 288.31 g/mol . This compound is primarily utilized as a stable isotope-labeled internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy of pharmacokinetic and metabolic studies . The deuterium atoms are strategically incorporated into the methyl ester group, improving metabolic stability while retaining structural and functional similarity to the non-deuterated parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester-d3 involves the incorporation of deuterium atoms into the molecular structure of rac 1-Hydroxy Ketorolac Methyl Ester. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production is carefully monitored to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: rac 1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacokinetic Studies

Stable isotopes like rac 1-Hydroxy Ketorolac Methyl Ester-d3 are crucial in pharmacokinetic studies. They allow researchers to track the metabolism and distribution of the drug within biological systems without altering its chemical behavior. This capability is essential for understanding the drug's pharmacodynamics and optimizing its therapeutic efficacy.

Key Applications:

  • Metabolism Tracking : Researchers utilize this compound to monitor how the drug is processed in the body, identifying metabolic pathways and potential interactions with other substances.
  • Bioavailability Assessment : By using stable isotopes, scientists can determine the bioavailability of Ketorolac in various formulations, aiding in the development of more effective delivery systems.

Cancer Research

Recent studies have highlighted the potential of Ketorolac and its derivatives in oncology. Specifically, this compound has been investigated for its effects on cancer cell signaling pathways.

Case Study Insights:

  • Inhibition of Tumor Growth : Research indicates that Ketorolac can inhibit Rac-1 and Cdc42 signaling pathways, which are crucial for cell proliferation and metastasis in renal cell carcinoma (RCC). In xenograft models, Ketorolac demonstrated significant tumor growth inhibition when administered alone or in combination with other therapies .
  • Mechanism of Action : The compound acts as a Par-4 secretagogue, leading to modulation of tumor suppressor pathways. This mechanism has been shown to enhance apoptosis in cancer cells, providing a dual role as both an anti-inflammatory agent and a potential anticancer therapy .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
PharmacokineticsEnables tracking of drug metabolism and bioavailability assessments
Cancer Signaling PathwaysInhibits Rac-1/Cdc42 pathways; reduces tumor growth in RCC models
Mechanism of ActionInduces Par-4 expression; enhances apoptosis in cancer cells
Combination Therapy PotentialShows promise when used with other anticancer agents like Sunitinib

Implications for Drug Development

The unique properties of this compound facilitate its use in drug development processes. Its ability to serve as a tracer in metabolic studies allows for more accurate predictions about how new formulations will behave in clinical settings.

Future Directions:

  • Clinical Trials : The promising results from preclinical studies warrant further investigation through clinical trials to evaluate the efficacy and safety of this compound in cancer treatment.
  • Combination Therapies : Exploring its use alongside existing cancer therapies could lead to improved treatment outcomes for patients with resistant forms of cancer.

Mechanism of Action

The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester-d3 is similar to that of ketorolac. It acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever . The deuterated form allows for more precise tracking and analysis in metabolic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Ketorolac Derivatives

Deuterated analogs of ketorolac and its metabolites are critical for tracing drug metabolism and ensuring analytical precision. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
rac 1-Hydroxy Ketorolac Methyl Ester-d3 C₁₆H₁₂D₃NO₄ 288.31 1794752-29-6 Internal standard for LC-MS
1-Descarboxy Ketorolac-D4 C₁₄H₉D₄NO 215.28 Not Available Metabolic pathway studies
4-Hydroxy Ketorolac-D4 C₁₅H₉D₄NO₄ 275.29 1346605-32-0 Oxidative metabolite analysis
1-Keto Ketorolac-D5 C₁₅H₉D₅NO₃ Not Provided Not Available Stability testing

Key Observations :

  • Deuterium Substitution: this compound contains three deuterium atoms in the methyl ester group, which reduces metabolic degradation rates compared to non-deuterated analogs .
  • Molecular Weight Differences : The deuterated compounds exhibit higher molecular weights (e.g., 288.31 vs. 275.29 for 4-Hydroxy Ketorolac-D4) due to isotopic substitution, enabling distinct mass spectral signatures .

Non-Deuterated Ketorolac Derivatives

Non-deuterated analogs and prodrugs provide insights into structural-activity relationships:

  • Ketorolac Ethyl Ester : Exhibits slower enzymatic hydrolysis compared to methyl esters, resulting in lower dermal permeation flux .
  • 15 K (1,2,3-Triazolyl Ester of Ketorolac): A synthetic prodrug with 500–5000-fold higher anti-cancer potency than ketorolac. Unlike this compound, 15 K targets Melanoma Oncogenic Factor (MOF) in addition to RAC and COX-2 pathways .

Stability and Metabolic Profile

  • Enzymatic Hydrolysis : Methyl esters (e.g., this compound) hydrolyze faster than ethyl esters in skin tissue, enhancing drug delivery efficiency . The deuterated variant likely exhibits prolonged stability due to stronger C-D bonds .
  • Racemic Nature: Both R- and S-enantiomers in the racemic mixture may retain dual inhibitory effects on RAC (via R-form) and COX-2 (via S-form), similar to non-deuterated ketorolac .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for structural characterization of rac 1-Hydroxy Ketorolac Methyl Ester-d3?

  • Methodological Answer : Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : Use 1^1H NMR and 13^13C NMR to confirm the deuterium labeling pattern and verify the methyl ester functional group. For isotopic purity, 2^2H NMR (if accessible) can quantify deuterium incorporation .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C16_{16}H12_{12}D3_3NO4_4) and isotopic distribution. Ensure resolution >30,000 to distinguish isotopic peaks .
  • HPLC-PDA : Employ reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess chemical purity and stability under storage conditions (e.g., refrigerated storage as per supplier guidelines) .

Q. How can researchers ensure stability during storage and handling of This compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or deuterium exchange. Stability studies should include periodic analysis (e.g., every 3 months) using HPLC to monitor degradation .
  • Handling : Use inert atmospheres (argon/nitrogen) during weighing to minimize exposure to humidity. Avoid contact with strong acids/bases, as ester bonds are prone to hydrolysis under extreme pH .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the metabolic pathways of This compound in preclinical models?

  • Methodological Answer :

  • Isotope Tracing : Use deuterated analogs to track metabolic conversion via LC-MS/MS. For example, monitor the formation of deuterated ketorolac metabolites in liver microsomes or plasma .
  • Dose Optimization : Employ factorial design (e.g., 2k^k factorial) to evaluate variables like dose, administration route, and sampling timepoints. Statistical tools (ANOVA) can identify significant interactions between variables .
  • Control Experiments : Include non-deuterated analogs to differentiate isotope effects (e.g., metabolic rate differences due to C-D vs. C-H bonds) .

Q. How should researchers address contradictory data in chiral separation studies of This compound enantiomers?

  • Methodological Answer :

  • Method Validation : Compare multiple chiral stationary phases (e.g., amylose vs. cellulose derivatives) and mobile phase compositions (e.g., hexane/isopropanol ratios) to resolve discrepancies in enantiomeric resolution .
  • Data Reconciliation : Use principal component analysis (PCA) to identify outliers or systematic errors in retention time or peak symmetry. Cross-validate results with circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. What computational tools can predict isotopic effects on the pharmacokinetic behavior of This compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model deuterium’s impact on bond strength and metabolic enzyme binding (e.g., cytochrome P450 interactions). Tools like GROMACS or AMBER can simulate deuterium’s kinetic isotope effects (KIEs) .
  • Pharmacokinetic Modeling : Integrate in vitro metabolism data (e.g., microsomal clearance) with physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to predict in vivo behavior .

Q. Methodological Challenges and Solutions

Q. How to optimize synthetic routes for This compound to improve isotopic purity?

  • Methodological Answer :

  • Deuterium Source Selection : Use deuterated methylating agents (e.g., CD3_3I) in esterification steps to minimize isotopic dilution. Monitor reaction progress via FTIR for ester bond formation .
  • Purification : Apply preparative HPLC with deuterated solvents (e.g., D2_2O/acetonitrile-d3_3) to avoid proton exchange during purification. Confirm isotopic purity via isotopic ratio mass spectrometry (IRMS) .

Q. What strategies mitigate batch-to-batch variability in deuterated analogs like This compound?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Response surface methodology (RSM) can identify critical process parameters .
  • Batch Tracking : Implement blockchain or LIMS (Laboratory Information Management Systems) to log synthetic conditions and correlate with analytical outcomes (e.g., isotopic purity, yield) .

Q. Data Analysis and Reporting Standards

Q. How to standardize reporting of deuterium incorporation in This compound across studies?

  • Methodological Answer :

  • Nomenclature Compliance : Follow IUPAC guidelines for isotopic labeling (e.g., "-d3" suffix for three deuterium atoms) and report exact positions (e.g., methyl ester-CD3_3) .
  • Data Tables : Include columns for isotopic purity (atom% D), analytical method (e.g., HRMS), and batch ID in supplementary materials. Use tools like SDMS (Scientific Data Management Systems) for metadata organization .

Properties

CAS No.

1794752-29-6

Molecular Formula

C16H15NO4

Molecular Weight

288.317

IUPAC Name

trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate

InChI

InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3

InChI Key

BVOPXASBFYEPRL-FIBGUPNXSA-N

SMILES

COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O

Synonyms

5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester-d3;  Ketorolac Impurity G-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.